Hemopressin (human, mouse)
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Overview
Description
Hemopressin is a bioactive peptide derived from the alpha chain of hemoglobin. It was initially identified in extracts of rat brain using an enzyme capture technique. Hemopressin binds to cannabinoid receptors, acting as an inverse agonist at CB1 receptors. This peptide has been found in both human and mouse brain extracts and has shown potential in various biological and medical applications .
Mechanism of Action
Target of Action
Hemopressin is a short, nine-amino-acid peptide (H-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH) that acts as an inverse agonist at the cannabinoid receptor CB1 . Its primary target is the CB1 receptor, which plays a crucial role in the endocannabinoid system.
Action Environment
Environmental factors, such as diet, stress, and circadian rhythms, may influence Hemopressin’s efficacy and stability. Additionally, its impact on appetite pathways may vary based on individual conditions.
Biochemical Analysis
Biochemical Properties
Hemopressin (human, mouse) interacts with several enzymes and proteins. It is a substrate for endopeptidase 24.15 (ep24.15), neurolysin (ep24.16), and ACE . The interactions with these enzymes are crucial for its function and activity.
Cellular Effects
Hemopressin (human, mouse) has significant effects on various types of cells and cellular processes. It influences cell function by acting as a selective CB1 receptor inverse agonist . This action can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Hemopressin (human, mouse) exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an inverse agonist at CB1 receptors , which can lead to enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hemopressin (human, mouse) can change over time. It has been observed to have potent hypotensive effects in vivo
Dosage Effects in Animal Models
In animal models, the effects of Hemopressin (human, mouse) vary with different dosages. It has been shown to decrease night-time food intake in normal male rats and mice, as well as in obese ob/ob male mice, when administered centrally or systemically .
Metabolic Pathways
Hemopressin (human, mouse) is involved in several metabolic pathways. It interacts with enzymes such as endopeptidase 24.15 (ep24.15), neurolysin (ep24.16), and ACE
Preparation Methods
Synthetic Routes and Reaction Conditions: Hemopressin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of hemopressin involves large-scale SPPS, followed by purification and characterization using techniques such as HPLC and mass spectrometry. The process ensures high purity and yield of the peptide, making it suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Hemopressin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues in hemopressin can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products: The major products formed from these reactions include modified hemopressin peptides with altered biological activities .
Scientific Research Applications
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating cannabinoid receptor activity and its effects on appetite and pain pathways.
Medicine: Explored for its potential therapeutic applications in pain management, appetite regulation, and hypotension.
Industry: Utilized in the development of peptide-based drugs and research tools
Comparison with Similar Compounds
Hemopressin is unique compared to other peptides due to its specific sequence and ability to act as an inverse agonist at CB1 receptors. Similar compounds include:
RVD-Hemopressin Alpha: A longer form of hemopressin with additional amino acids at the N-terminus, also binding to CB1 receptors.
VD-Hemopressin Beta: A related peptide from beta hemoglobin, acting as an agonist at CB1 receptors
These peptides share structural similarities with hemopressin but differ in their receptor binding properties and physiological effects.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H79N13O12/c1-27(2)19-34(44(68)58-35(20-28(3)4)45(69)62-39(25-64)48(72)61-38(50(74)75)22-31-24-53-26-55-31)57-43(67)33(15-10-11-17-51)56-46(70)36(21-30-13-8-7-9-14-30)59-47(71)37(23-40(52)65)60-49(73)41(29(5)6)63-42(66)32-16-12-18-54-32/h7-9,13-14,24,26-29,32-39,41,54,64H,10-12,15-23,25,51H2,1-6H3,(H2,52,65)(H,53,55)(H,56,70)(H,57,67)(H,58,68)(H,59,71)(H,60,73)(H,61,72)(H,62,69)(H,63,66)(H,74,75)/t32-,33-,34-,35-,36-,37-,38-,39-,41-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXQOFXDPAGOQL-TZFLQVIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H79N13O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1054.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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